Tris(4-chlorophenyl)methane, also known as TCPM, is an organochlorine compound characterized by three chlorinated phenyl groups attached to a central methane carbon. Its chemical formula is C13H9Cl3, and it has a molecular weight of approximately 285.57 g/mol. TCPM is primarily recognized as a persistent organic pollutant, often found in environmental samples due to its origins as a byproduct of the manufacturing of dichlorodiphenyltrichloroethane (DDT) and other organochlorine pesticides . This compound exhibits significant stability and bioaccumulation potential, making it a concern for ecological and human health.
TCPM has been shown to disrupt biological processes in various organisms. Research indicates that it can interfere with pancreatic organogenesis and gene expression in zebrafish embryos, suggesting endocrine-disrupting properties similar to other organochlorines . The compound's toxicity is attributed to its ability to accumulate in biological tissues and its persistence in the environment.
The synthesis of TCPM typically involves:
Studies have demonstrated that TCPM interacts with various biological systems, particularly in aquatic organisms like zebrafish. It has been shown to activate certain metabolic pathways related to xenobiotic metabolism, including cytochrome P450 enzymes. These interactions raise concerns regarding its potential impact on endocrine function and developmental processes in exposed organisms .
TCPM shares structural similarities with several other organochlorine compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dichlorodiphenyltrichloroethane | Organochlorine | Widely used pesticide; more extensively studied for toxicity. |
| Tris(4-chlorophenyl)methanol | Alcohol derivative | Similar structure but contains a hydroxyl group; exhibits different biological activity. |
| Tris(4-bromophenyl)methane | Brominated analog | Similar structure with bromine substituents; may exhibit different environmental behavior. |
| Tris(4-methylphenyl)methane | Methylated variant | Lacks chlorine substituents; different toxicity profile compared to TCPM. |
TCPM's unique chlorine substitution pattern contributes to its distinct environmental persistence and toxicity profile compared to these similar compounds .
Tris(4-chlorophenyl)methane represents a triarylmethane compound with the systematic International Union of Pure and Applied Chemistry name 1,1′,1″-methylidynetris(4-chlorobenzene) [1] [2]. The compound is also recognized by several alternative nomenclatures including tris(4-chlorophenyl)methane and 1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene [1] [7]. The molecular formula is established as C₁₉H₁₃Cl₃, indicating a molecular structure containing nineteen carbon atoms, thirteen hydrogen atoms, and three chlorine substituents [1] [2] [7].
The molecular weight of tris(4-chlorophenyl)methane is documented as 347.660 to 347.663 grams per mole, with slight variations reported across different databases [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 27575-78-6, providing unique identification in chemical databases [1] [2] [7]. The International Chemical Identifier string is InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H, with the corresponding InChI Key being WAGIESWOTQOLJS-UHFFFAOYSA-N [1] [7].
| Property | Value |
|---|---|
| IUPAC Name | 1,1′,1″-Methylidynetris(4-chlorobenzene) |
| Alternative Name | tris(4-chlorophenyl)methane |
| Molecular Formula | C₁₉H₁₃Cl₃ |
| Molecular Weight (g/mol) | 347.660-347.663 |
| CAS Registry Number | 27575-78-6 |
| InChI Key | WAGIESWOTQOLJS-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation is Clc1ccc(cc1)C(c1ccc(Cl)cc1)c1ccc(Cl)cc1, which describes the connectivity pattern of the three 4-chlorophenyl groups attached to a central carbon atom [1] [7]. This compound belongs to the triarylmethane class of organic molecules and has been identified as a persistent organic pollutant in environmental studies [1] [5].
The stereochemical configuration of tris(4-chlorophenyl)methane is characterized by a central sp³-hybridized carbon atom bearing three equivalent 4-chlorophenyl substituents and one hydrogen atom [1] [12]. The tetrahedral geometry around the central carbon results in a three-dimensional molecular architecture where the three aromatic rings adopt specific spatial orientations to minimize steric interactions [12] [21].
Conformational analysis reveals that the molecule exhibits rotational freedom around the central carbon-aryl bonds, leading to multiple possible conformational states [21] [22]. The three 4-chlorophenyl rings can rotate independently, creating a dynamic molecular system with varying dihedral angles between the aromatic planes [21] [24]. Crystal structure studies of related triarylmethane compounds indicate that the aromatic rings typically adopt orientations that balance steric repulsion with favorable intermolecular interactions [21] [22] [24].
The molecular geometry is influenced by the electron-withdrawing nature of the chlorine substituents, which affects both the electronic distribution and the preferred conformational arrangements [21] [24]. The para-positioning of the chlorine atoms on each phenyl ring creates a symmetrical electronic environment that contributes to the overall molecular stability [1] [24]. Computational studies suggest that the molecule exists as a mixture of rapidly interconverting conformers at room temperature, with energy barriers for rotation being relatively low [24] [26].
The stereochemical characteristics are further influenced by intermolecular interactions in the solid state, where crystal packing forces may stabilize specific conformations [21] [22]. The three-dimensional structure exhibits C3 symmetry when considering the arrangement of the three 4-chlorophenyl groups around the central methine carbon [24] [26].
The proton nuclear magnetic resonance spectrum of tris(4-chlorophenyl)methane exhibits characteristic resonances corresponding to the aromatic protons and the central methine hydrogen [5] [32] [33]. The aromatic protons appear in the typical aromatic region between 6.8 and 7.3 parts per million, displaying the expected AB pattern for para-disubstituted benzene rings [32] [34]. The central methine proton resonates at approximately 5.5 to 6.0 parts per million, appearing as a singlet due to the absence of coupling to adjacent protons [32] [35].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [32] [33] [35]. The aromatic carbons appear in the characteristic aromatic region between 120 and 140 parts per million, with distinct resonances for the quaternary carbon atoms bearing chlorine substituents and the carbon atoms in the meta and ortho positions relative to chlorine [33] [35]. The central methine carbon typically resonates between 55 and 60 parts per million, consistent with its sp³ hybridization and attachment to three aromatic systems [33] [37].
| Nuclear Magnetic Resonance Data | Chemical Shift Range | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (aromatic) | 6.8-7.3 ppm | Para-disubstituted benzene protons |
| ¹H Nuclear Magnetic Resonance (methine) | 5.5-6.0 ppm | Central CH proton |
| ¹³C Nuclear Magnetic Resonance (aromatic) | 120-140 ppm | Aromatic carbon atoms |
| ¹³C Nuclear Magnetic Resonance (central) | 55-60 ppm | Central methine carbon |
Infrared spectroscopic analysis of tris(4-chlorophenyl)methane reveals characteristic absorption bands corresponding to specific molecular vibrations [9] [11]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 wavenumbers, indicative of the sp² hybridized carbon-hydrogen bonds in the benzene rings [9] [11]. The aromatic carbon-carbon stretching modes are observed between 1600 and 1400 wavenumbers, representing the characteristic frequencies of benzene ring vibrations [9] [11].
The carbon-chlorine stretching vibrations appear as strong absorptions in the fingerprint region between 800 and 600 wavenumbers [9] [11]. These bands are particularly diagnostic for the presence of aromatic chlorine substituents and can be used for structural confirmation [9] [11]. The absence of other functional group absorptions confirms the purely aromatic nature of the compound with halogen substitution [9] [11].
| Infrared Spectroscopy Bands | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H stretching | 3100-3000 | sp² C-H bonds |
| Aromatic C=C stretching | 1600-1400 | Benzene ring vibrations |
| C-Cl stretching | 800-600 | Aromatic chlorine bonds |
Mass spectrometric analysis of tris(4-chlorophenyl)methane provides molecular weight confirmation and fragmentation pattern information [6] [8]. The molecular ion peak appears at mass-to-charge ratio 347.7, consistent with the calculated molecular weight [1] [6]. The isotope pattern reflects the presence of three chlorine atoms, creating a characteristic isotopic envelope due to the natural abundance of chlorine-35 and chlorine-37 isotopes [6] [8].
Fragmentation patterns typically involve the loss of chlorine atoms or entire chlorophenyl groups, leading to fragment ions at lower mass values [6] [8]. The base peak often corresponds to tropylium-type ions formed through rearrangement processes involving the aromatic systems [6] [8]. These fragmentation pathways provide structural information and confirm the triarylmethane framework of the molecule [6] [8].
Density functional theory calculations have been employed to investigate the electronic structure and molecular properties of tris(4-chlorophenyl)methane [13] [14]. These computational studies provide insights into bond lengths, bond angles, electronic charge distribution, and thermodynamic properties that complement experimental observations [13] [14] [26].
Optimized molecular geometries obtained through density functional theory calculations reveal the preferred conformational arrangements and the influence of chlorine substitution on the molecular framework [13] [14]. The calculations indicate that the central carbon-aryl bond lengths are slightly elongated compared to simple triarylmethanes due to the electron-withdrawing effects of the chlorine substituents [13] [14]. Bond angles around the central carbon deviate from the ideal tetrahedral angle due to steric interactions between the aromatic rings [13] [14].
Electronic property calculations, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provide information about the chemical reactivity and electronic behavior of the compound [14] [26]. The electron-withdrawing chlorine substituents lower both orbital energies compared to unsubstituted triarylmethane, affecting the molecule's electron-donating and electron-accepting capabilities [14] [26].
| Computational Parameters | Calculated Values | Method |
|---|---|---|
| Bond Length (C-Ar) | Extended relative to parent | Density Functional Theory |
| Bond Angles | Deviated from tetrahedral | Density Functional Theory |
| Orbital Energies | Lowered by Cl substitution | Density Functional Theory |
| Molecular Dipole | Enhanced by asymmetry | Density Functional Theory |
Vibrational frequency calculations predict infrared absorption bands and provide theoretical support for experimental spectroscopic assignments [13] [14]. The calculated frequencies for carbon-hydrogen, carbon-carbon, and carbon-chlorine vibrations show good agreement with experimental infrared data [13] [14]. Thermodynamic properties including entropy, heat capacity, and zero-point energy have been calculated to understand the thermal behavior of the molecule [13] [14].